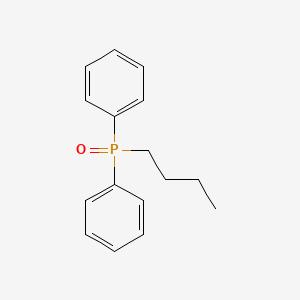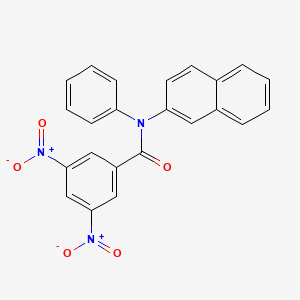
Ethyl N-n-butyl-N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-n-butyl-N-phenylcarbamate is an organic compound with the molecular formula C13H19NO2 It belongs to the class of carbamates, which are esters of carbamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl N-n-butyl-N-phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with n-butyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-n-butyl-N-phenylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carbamate derivatives with additional functional groups.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenylcarbamates.
Wissenschaftliche Forschungsanwendungen
Ethyl N-n-butyl-N-phenylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of ethyl N-n-butyl-N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action are complex and may include modulation of signal transduction pathways and alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-n-butyl-N-phenylcarbamate can be compared with other carbamates, such as ethyl carbamate and methyl carbamate. While these compounds share some similarities in their chemical structure, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties.
List of Similar Compounds
- Ethyl carbamate
- Methyl carbamate
- Propyl carbamate
These compounds differ in their alkyl groups and phenyl substitutions, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
2621-75-2 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
ethyl N-butyl-N-phenylcarbamate |
InChI |
InChI=1S/C13H19NO2/c1-3-5-11-14(13(15)16-4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3 |
InChI-Schlüssel |
DYDBYWYPNAKHNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=CC=CC=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11965831.png)
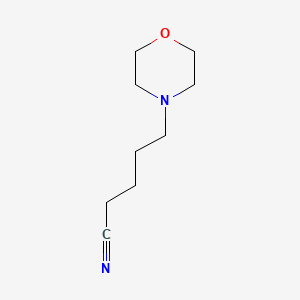
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965838.png)
![4-(Dimethylamino)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11965845.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965852.png)
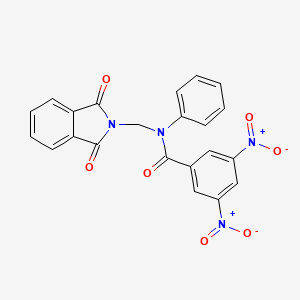

![isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965865.png)
![Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]-](/img/structure/B11965868.png)
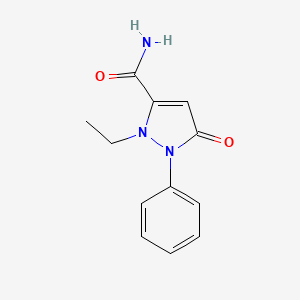
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965882.png)

